
Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulphonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4,4’-diisothiocyanato-2,2’-stilbenedisulphonate hydrate, also known as DIDS, is an anionic alkylating agent containing isothiocyanate residue . It is a negatively charged homobifunctional cross-linking reagent . This compound is a specific inhibitor of cellular anion permeability and is often used in cell transport studies .
Molecular Structure Analysis
The empirical formula of Disodium 4,4’-diisothiocyanato-2,2’-stilbenedisulphonate hydrate is C16H8N2Na2O6S4 · xH2O . The molecular weight of the anhydrous basis is 498.48 .Chemical Reactions Analysis
The isothiocyanate groups in Disodium 4,4’-diisothiocyanato-2,2’-stilbenedisulphonate hydrate react with primary amines at pH 9.0-10.0 . This compound alkylates lysine residues and inhibits apoptosis indirectly by targeting membrane-based anion transporters .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is hygroscopic and heat sensitive . It has a solubility of 50 mg/mL in 0.1 M potassium bicarbonate . The storage temperature is between 2-8°C .Applications De Recherche Scientifique
Binding to Anion Exchange Proteins
Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulphonate hydrate (DIDS) exhibits reversible binding to Band 3 protein, an anion exchanger in human erythrocyte plasma membranes. This interaction has been studied using the tritiated form of DIDS, highlighting monophasic kinetics for the association and dissociation of the DIDS-Band 3 complex at low temperatures (Janas, 2000).
Inhibition of Lactate Transport
DIDS and other stilbenedisulphonates inhibit L-lactate transport into rat erythrocytes. This inhibition can be both reversible and irreversible, with DIDS acting as a competitive inhibitor with respect to L-lactate. These compounds serve as potential high-affinity probes for lactate transport in various tissues and might act as affinity labels for transport proteins (Poole & Halestrap, 1991).
Use in Synthesis of Dyes and Optical Brighteners
DIDS is used in the synthesis of dyes and optical brighteners or fluorescent whitening agents. Its properties have been analyzed in various contexts, including its role in the synthesis of specific derivatives used as reagents in histochemistry and physiology (Jakobsen & Horobin, 1989).
Role in Fluorescent Whitening Agents
The compound has been studied for its toxicity and utility in the context of fluorescent whitening agents. For instance, its use in long-term toxicity studies in rats and dogs has been documented, providing insights into its safety profile and effectiveness as a whitening agent (Lyman et al., 1975).
Study of pH and Membrane Potential in Erythrocytes
DIDS has been used in studies involving the measurement of transmembrane delta pH in stored human erythrocytes, contributing to our understanding of cellular processes and the impacts of storage conditions on erythrocytes (Stewart et al., 1986).
Applications in Polymer Science
In polymer science, DIDS has been incorporated into novel synthetic processes. For example, it has been used in the synthesis of waterborne stilbene-based polyurethane fluorescent brighteners, showcasing its versatility and utility in advanced materials science (Hu, Zhang, & Dai, 2011).
Mécanisme D'action
Target of Action
The primary target of Disodium 4,4’-Diisothiocyanato-2,2’-Stilbenedisulphonate Hydrate, also known as DIDS, is the anion transport proteins located in the cell membrane . These proteins play a crucial role in maintaining the cell’s ion balance by facilitating the transport of anions across the cell membrane.
Mode of Action
DIDS functions as an anion transport inhibitor . It binds covalently and irreversibly to the outer surface of the cell membrane proteins . The isothiocyanate groups in the compound react with primary amines at pH 9.0-10.0, leading to the alkylation of lysine residues . This interaction inhibits the function of the anion transport proteins, thereby affecting the cell’s ion balance.
Biochemical Pathways
The inhibition of anion transport proteins by DIDS affects several biochemical pathways. It indirectly inhibits apoptosis by targeting membrane-based anion transporters . Additionally, it also inhibits calcium transport in vesicles , which can impact calcium-dependent cellular processes.
Result of Action
The result of DIDS action is the disruption of normal cellular processes that rely on the function of anion transport proteins. This includes processes such as ion balance maintenance and apoptosis . The inhibition of these proteins can lead to changes in the cell’s ion balance and potentially prevent programmed cell death.
Action Environment
The action of DIDS is influenced by the pH of the environment. The isothiocyanate groups in the compound react with primary amines at pH 9.0-10.0 . Therefore, the efficacy of DIDS may be affected by the pH of the cellular environment. Additionally, DIDS is sensitive to heat and is hygroscopic , suggesting that temperature and humidity could influence its stability and efficacy.
Propriétés
IUPAC Name |
disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4.2Na.H2O/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;;/h1-8H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2/b2-1+;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLZNNLHYLRUDW-YOTINIEPSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O7S4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207233-90-7 |
Source


|
| Record name | 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonic acid, disodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

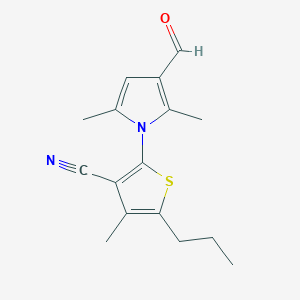
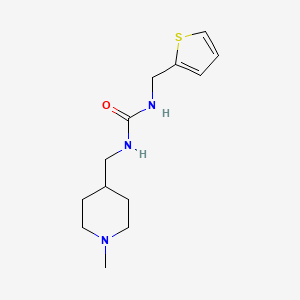
![7-Oxaspiro[3.5]nonane-2,2-dicarboxylic acid](/img/structure/B3005438.png)
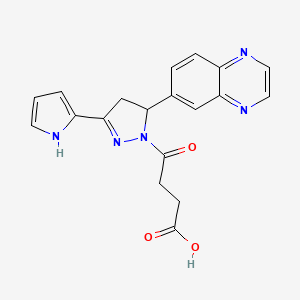
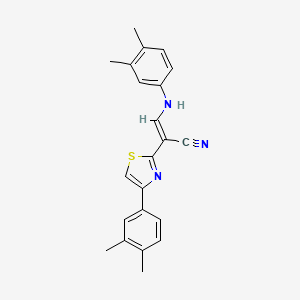
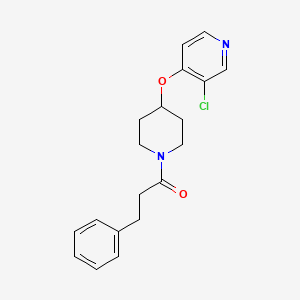
![2-([1,1'-biphenyl]-4-yl)-N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)acetamide](/img/structure/B3005443.png)
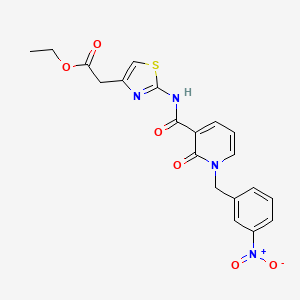
![Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate](/img/structure/B3005446.png)
![N-(4-nitrophenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3005447.png)
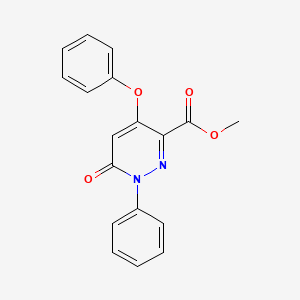
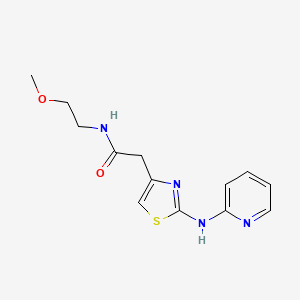
![2-Methyl-2-[(3-methylphenyl)methyl]oxirane](/img/structure/B3005455.png)
